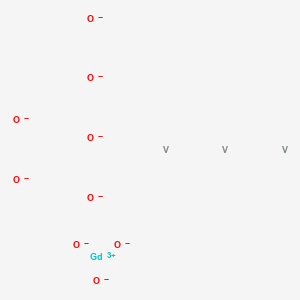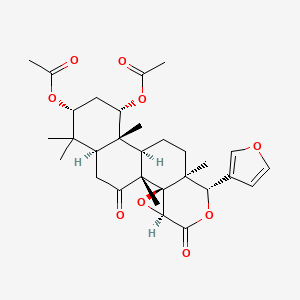![molecular formula C19H28O2 B576979 (5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione CAS No. 13482-30-9](/img/structure/B576979.png)
(5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione can be synthesized through various chemical methods. One common approach involves the reduction of androstenedione using 5α-reductase . Another method includes the transformation of phytosterols into 5α-androstane-3,17-dione using engineered strains of Mycobacterium neoaurum . This biotechnological method involves the co-expression of 5α-reductase and glucose-6-phosphate dehydrogenase, which enhances the conversion efficiency .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chemical synthesis from precursors like androstenedione. The biotechnological method mentioned above is also gaining traction due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: (5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction to less oxidized forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have different biological activities .
Scientific Research Applications
(5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of steroid drugs.
Biology: Studied for its role in androgen metabolism and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic uses, particularly in hormone-related conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of (5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione involves its interaction with androgen receptors. It is formed from androstenedione by the action of 5α-reductase and from dihydrotestosterone by 17β-hydroxysteroid dehydrogenase . This compound can modulate the activity of androgen receptors and influence various physiological processes .
Comparison with Similar Compounds
- Androstenedione
- Dihydrotestosterone (DHT)
- Dehydroepiandrosterone (DHEA)
Comparison: (5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione is unique in its specific androgenic activity and its role as an intermediate in the metabolism of other androgens . Unlike androstenedione, which is a precursor to both testosterone and estrone, this compound is primarily involved in the conversion to dihydrotestosterone .
Properties
CAS No. |
13482-30-9 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.431 |
IUPAC Name |
(5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione |
InChI |
InChI=1S/C19H28O2/c1-18-9-4-6-13(18)12-11-16(20)15-5-3-7-17(21)19(15,2)14(12)8-10-18/h12-15H,3-11H2,1-2H3/t12-,13-,14-,15+,18-,19+/m0/s1 |
InChI Key |
DWFIFBJRARYARH-AQPSJQEXSA-N |
SMILES |
CC12CCCC1C3CC(=O)C4CCCC(=O)C4(C3CC2)C |
Synonyms |
5α-Androstane-1,6-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


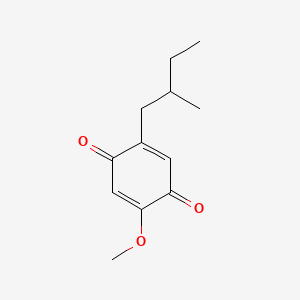
![(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione](/img/structure/B576899.png)
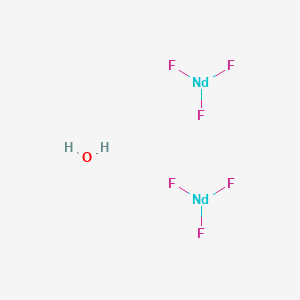
![(1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadecane-7,13-dione](/img/structure/B576901.png)

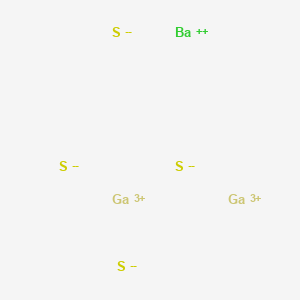
![(1S,5R)-1,3,5-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane](/img/structure/B576908.png)
![6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole](/img/structure/B576909.png)

